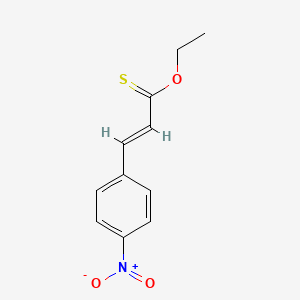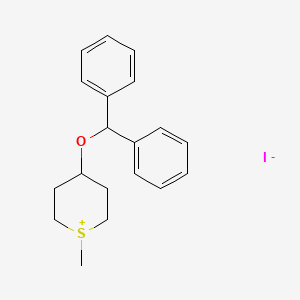
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a benzhydryloxy group attached to a tetrahydrothiopyranium ring, with an iodide ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide typically involves the following steps:
Formation of the Tetrahydrothiopyranium Ring: The starting material, tetrahydrothiopyran, is alkylated using methyl iodide to form 1-methyltetrahydrothiopyranium iodide.
Introduction of the Benzhydryloxy Group: The 1-methyltetrahydrothiopyranium iodide is then reacted with benzhydrol in the presence of a strong base, such as sodium hydride, to introduce the benzhydryloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide can undergo various types of chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form benzhydryl ketone derivatives.
Reduction: The compound can be reduced to form the corresponding benzhydryl alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products
Oxidation: Benzhydryl ketone derivatives.
Reduction: Benzhydryl alcohol.
Substitution: Corresponding halide-substituted tetrahydrothiopyranium salts.
Wissenschaftliche Forschungsanwendungen
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide involves its interaction with specific molecular targets. The benzhydryloxy group can interact with various enzymes and receptors, modulating their activity. The quaternary ammonium structure allows the compound to interact with cell membranes, potentially disrupting their function and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: A compound with a similar benzhydryloxy group but different overall structure.
Benzhydrol: The parent compound from which the benzhydryloxy group is derived.
Tetrahydrothiopyranium Salts: Compounds with similar tetrahydrothiopyranium rings but different substituents.
Uniqueness
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide is unique due to its combination of a benzhydryloxy group and a tetrahydrothiopyranium ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
116197-05-8 |
|---|---|
Molekularformel |
C19H23IOS |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
4-benzhydryloxy-1-methylthian-1-ium;iodide |
InChI |
InChI=1S/C19H23OS.HI/c1-21-14-12-18(13-15-21)20-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SFOLQZNRGSQAAR-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+]1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


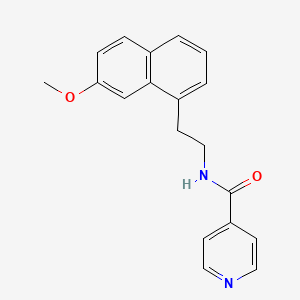
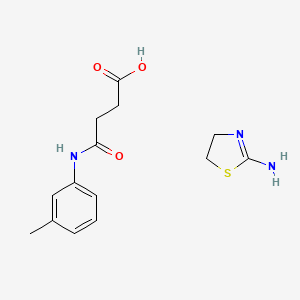
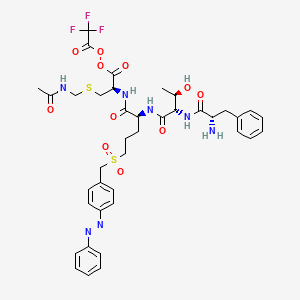
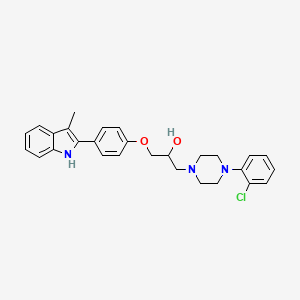
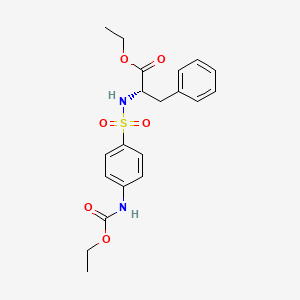
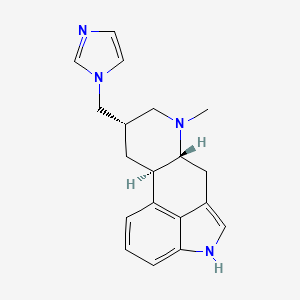
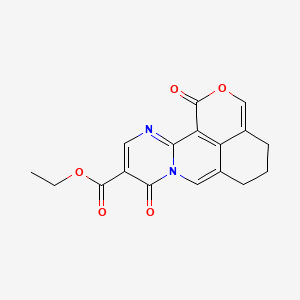
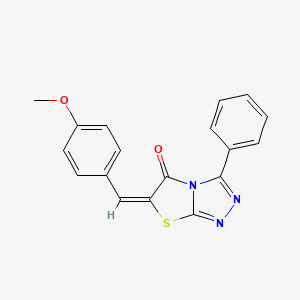
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)

